[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the dichlorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its effects on different cellular pathways and its ability to modulate biological processes make it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid: shares similarities with other thiazolidinone and indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its dichlorophenyl group, in particular, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C19H11Cl2N3O4S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H11Cl2N3O4S/c20-10-5-3-6-11(15(10)21)22-19-23-17(27)16(29-19)14-9-4-1-2-7-12(9)24(18(14)28)8-13(25)26/h1-7H,8H2,(H,25,26)(H,22,23,27)/b16-14- |
InChI Key |
ZHKDUIWQXHBARQ-PEZBUJJGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C(=O)N2CC(=O)O |
Origin of Product |
United States |
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